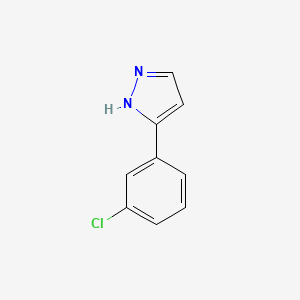

5-(3-chlorophenyl)-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(3-chlorophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZSUEDJQQWSHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370955 | |

| Record name | 3-(3-Chlorophenyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59843-69-5 | |

| Record name | 3-(3-Chlorophenyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(3-chlorophenyl)-1H-pyrazole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 5-(3-chlorophenyl)-1H-pyrazole, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific compound, this guide also includes information on closely related derivatives to provide a broader context for its potential characteristics and reactivity.

Chemical Structure and Identification

This compound is a disubstituted pyrazole with a chlorophenyl group at the 5-position. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.

Table 1: Structural and Identification Data for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 59843-69-5[1][2] |

| Molecular Formula | C₉H₇ClN₂ |

| Molecular Weight | 178.62 g/mol |

| SMILES | c1cc(cc(c1)Cl)c2cc[nH]n2 |

| InChI | InChI=1S/C9H7ClN2/c10-8-3-1-2-7(4-8)9-5-6-11-12-9/h1-6H,(H,11,12) |

| InChIKey | HLKDVENNWRMMOS-UHFFFAOYSA-N[3] |

Physicochemical Properties

Table 2: Physicochemical Properties of Related Pyrazole Derivatives

| Property | This compound-3-carboxylic acid |

| Molecular Weight | 222.63 g/mol [4] |

| Melting Point | 240-250 °C[4] |

It is important to note that the presence of the carboxylic acid group significantly influences the physical properties, particularly the melting point and solubility, and therefore these values should be considered as indicative only for the parent compound.

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, general methods for pyrazole synthesis are well-established. A common and versatile method is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.

A potential synthetic route to this compound could involve the reaction of 3-chlorophenylhydrazine with a suitable three-carbon synthon, such as propargyl aldehyde or a derivative.

Another general and efficient one-pot, three-component procedure for preparing 3,5-disubstituted 1H-pyrazoles involves the condensation of a substituted aromatic aldehyde and tosylhydrazine followed by a cycloaddition with a terminal alkyne. This method is noted for its tolerance of various functional groups and sterically hindered substrates, often resulting in good yields.

A plausible experimental workflow for a generic pyrazole synthesis is outlined below.

Figure 1: Generalized workflow for pyrazole synthesis.

Characterization

The characterization of this compound would typically involve a combination of spectroscopic techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the protons on the pyrazole ring and the chlorophenyl group. The chemical shifts and coupling patterns would be indicative of their relative positions.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H bond of the pyrazole ring, as well as C-H, C=C, and C-N stretching and bending vibrations.[5]

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.

While specific spectral data for this compound is not available, data for numerous other substituted pyrazoles can be found in the literature and spectral databases, which can serve as a reference for expected peak positions and patterns.[5][6]

Biological Activity and Potential Applications

The pyrazole scaffold is a well-known privileged structure in medicinal chemistry, with a wide range of documented biological activities.[7] Pyrazole-containing compounds have been developed as anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral agents.[8][9][10]

The biological activity of pyrazole derivatives is often attributed to their ability to act as bioisosteres for other functional groups and to participate in hydrogen bonding interactions with biological targets.[7] The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors.

While no specific biological studies on this compound have been identified, its structural similarity to other biologically active pyrazoles suggests that it could be a valuable scaffold for the design and synthesis of novel therapeutic agents. The presence of the 3-chlorophenyl group can influence the compound's lipophilicity and electronic properties, which may in turn affect its biological activity and pharmacokinetic profile.

Given the broad spectrum of activity of pyrazole derivatives, this compound could be a candidate for screening in various biological assays, including but not limited to:

-

Enzyme inhibition assays (e.g., cyclooxygenase, kinases)

-

Antiproliferative assays against cancer cell lines

-

Antimicrobial assays against various bacterial and fungal strains

A conceptual representation of how a pyrazole derivative might interact with a biological target is shown below.

Figure 2: Conceptual diagram of pyrazole-target interaction.

Conclusion

This compound is a heterocyclic compound with potential for applications in drug discovery and materials science. While specific experimental data for this molecule is limited, its structural features and the known activities of the broader pyrazole class suggest it is a promising area for further investigation. Future research should focus on developing a robust synthetic protocol, fully characterizing the compound using modern analytical techniques, and exploring its biological activity profile through systematic screening. Such studies will be crucial in unlocking the full potential of this and related pyrazole derivatives.

References

- 1. 59843-69-5|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. growingscience.com [growingscience.com]

- 4. This compound-3-carboxylic acid [myskinrecipes.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Biological Frontier of 5-(3-chlorophenyl)-1H-pyrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazole scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of biological activities. The introduction of a 3-chlorophenyl substituent at the 5-position of the pyrazole ring has given rise to a class of compounds with significant potential in various therapeutic areas. This technical guide provides an in-depth overview of the biological activities of 5-(3-chlorophenyl)-1H-pyrazole derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and insights into their mechanisms of action through signaling pathway visualizations.

Quantitative Biological Activity Data

The following tables summarize the reported biological activities of various this compound derivatives and closely related analogues. This data provides a comparative overview of their potency across different biological targets and assays.

Table 1: Anticancer and Kinase Inhibitory Activity

| Compound/Derivative | Target/Cell Line | Activity Type | Value | Reference |

| (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile | JNK3 | IC50 | 227 nM | [1] |

| 1-(3-(4-chlorophenyl)-5-(3,4,5-trimethoxy thiophenyl)- 4,5-dihydro-1H-pyrazole-1-carbothioamide | HepG-2 | IC50 | 16.02 µM | |

| 4-(-4-chlorophenyl) -2- (3- (3,4-di-methylphenyl) -5-p-tolyl-4,5-dihydro-1H-pyrazol -1- yl ) thiazole | EGFR TK | IC50 | 0.06 µM | |

| 4-(-4-chlorophenyl) -2- (3- (3,4-di-methylphenyl) -5-p-tolyl-4,5-dihydro-1H-pyrazol -1- yl ) thiazole | MCF-7 | IC50 | 0.07 µM | |

| N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5 bis(trifluoromethyl)aniline | Anti-inflammatory | In vivo | Comparable to celecoxib | [2] |

| 1-(4-tert-Butylbenzyl-N'-(1-(5-chloro-hydroxyphenyl) ethylidene)-3-(chlorophenyl)-1H-pyrazole-5-carbohydrazide | A549 | IC50 | 0.28 µM | [3] |

Table 2: Antimicrobial Activity

| Compound/Derivative Class | Microbial Strain | Activity Type | Value (µg/mL) | Reference |

| 1,3-diphenyl pyrazoles | Escherichia coli 1924 | MIC | 1 | [4] |

| 1,3-diphenyl pyrazoles | Staphylococcus aureus (multidrug-resistant) | MIC | 1 - 32 | [4] |

| Thiazolidinone-clubbed pyrazoles | Escherichia coli | MIC | 16 | [4] |

| 3-(2”-hydroxy-3”-substituted-5”-chlorophenyl)-5-(2'-furyl)-pyrazole derivatives | Gram-positive & Gram-negative bacteria | MIC | <25-200 | [5] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Bacteria | MIC | 62.5–125 | [6] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Fungi | MIC | 2.9–7.8 | [6] |

Key Experimental Protocols

The following are detailed methodologies for two of the most common assays used to evaluate the biological activity of this compound derivatives.

MTT Assay for Anticancer Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Agar Diffusion Method for Antimicrobial Screening

The agar diffusion method is a widely used technique to determine the antimicrobial activity of a compound.

Principle: The test compound diffuses from a point source through a solid agar medium inoculated with a microorganism. The extent of diffusion creates a concentration gradient, and if the compound is active, a zone of growth inhibition will be observed around the point source.

Procedure:

-

Media Preparation: Prepare Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar plates for fungi.

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Inoculation: Evenly spread the microbial suspension onto the surface of the agar plates using a sterile cotton swab.

-

Compound Application:

-

Disk Diffusion: Impregnate sterile paper discs with a known concentration of the this compound derivative and place them on the inoculated agar surface.

-

Well Diffusion: Create wells (6-8 mm in diameter) in the agar and add a defined volume of the compound solution into each well.

-

-

Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around the disk or well in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Signaling Pathway Visualizations

The biological effects of this compound derivatives are often mediated through their interaction with specific signaling pathways. The following diagrams, generated using Graphviz, illustrate key pathways that have been implicated in the activity of pyrazole-based compounds.

JNK3 Signaling Pathway in Apoptosis

Several pyrazole derivatives have been identified as inhibitors of c-Jun N-terminal kinase 3 (JNK3), a key regulator of neuronal apoptosis.[1][7] Inhibition of JNK3 can prevent the downstream activation of pro-apoptotic proteins.

EGFR Signaling Pathway in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. Some pyrazole derivatives have shown inhibitory activity against EGFR tyrosine kinase, thereby blocking downstream pro-survival and proliferative signals.

AKT Signaling Pathway in Glioma

The PI3K/AKT signaling pathway is frequently dysregulated in cancers such as glioblastoma. Pyrazole-based compounds have been investigated as inhibitors of key kinases within this pathway, including AKT.[2][8]

Conclusion

Derivatives of this compound represent a promising class of bioactive molecules with demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory models. The quantitative data presented herein highlights the potential for potent activity, while the detailed experimental protocols provide a foundation for further investigation and drug development efforts. The visualization of key signaling pathways offers insights into their potential mechanisms of action, paving the way for rational drug design and the development of novel therapeutics targeting these pathways. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of this versatile chemical scaffold.

References

- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the AKT pathway in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. meddocsonline.org [meddocsonline.org]

- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dehydrogenation of 1-H-3-(2”-Hydroxy-3”-Substituted-5”-Chlorophenyl) 5-(2’-Furyl)-2-Pyrazolines and Their Derivatives With Antimicrobial Activities – Oriental Journal of Chemistry [orientjchem.org]

- 6. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of 5-(3-chlorophenyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the heterocyclic compound 5-(3-chlorophenyl)-1H-pyrazole, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds, alongside detailed experimental protocols for obtaining and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established spectroscopic principles and data from analogous pyrazole structures.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~10.0 - 12.0 | br s | - | N-H |

| ~7.80 | s | - | Ar-H (Position 2' of chlorophenyl) |

| ~7.70 | d | ~2.0 | Pyrazole C4-H |

| ~7.55 | d | ~8.0 | Ar-H (Position 6' of chlorophenyl) |

| ~7.40 | t | ~8.0 | Ar-H (Position 5' of chlorophenyl) |

| ~7.30 | d | ~8.0 | Ar-H (Position 4' of chlorophenyl) |

| ~6.50 | d | ~2.0 | Pyrazole C3-H |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~145.0 | Pyrazole C5 |

| ~140.0 | Pyrazole C3 |

| ~135.0 | Ar-C (C-Cl) |

| ~133.0 | Ar-C (C1' of chlorophenyl) |

| ~130.0 | Ar-CH |

| ~128.0 | Ar-CH |

| ~126.0 | Ar-CH |

| ~124.0 | Ar-CH |

| ~105.0 | Pyrazole C4 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3150 - 3300 | Medium, Broad | N-H stretching |

| ~3100 - 3150 | Medium | Aromatic C-H stretching |

| ~1600, 1580, 1470 | Medium-Strong | C=C and C=N stretching (aromatic and pyrazole rings) |

| ~1100 - 1200 | Medium | C-N stretching |

| ~1080 | Strong | C-Cl stretching |

| ~700 - 800 | Strong | Ar-H out-of-plane bending (meta-substitution) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 178/180 | 100/33 | [M]⁺/ [M+2]⁺ (Molecular ion peak with chlorine isotope pattern) |

| 151 | Moderate | [M - HCN]⁺ |

| 143 | Moderate | [M - Cl]⁺ |

| 115 | High | [C₇H₄Cl]⁺ (Chlorophenyl cation) |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Use a 500 MHz NMR spectrometer.

-

Acquire the spectrum at room temperature.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Use the same sample and spectrometer.

-

Employ a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Use a standard electron energy of 70 eV for ionization.

-

Scan a mass range of m/z 50-500.

-

Visualizations

The following diagrams illustrate the structure of this compound, a typical spectroscopic analysis workflow, and a representative signaling pathway relevant to pyrazole-containing compounds.

Caption: Structure of this compound.

The Dawn of a Heterocyclic Powerhouse: An In-depth Technical Guide to the Discovery and History of Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Recognized as a "privileged scaffold," its versatile structure is integral to numerous FDA-approved drugs, exhibiting a vast spectrum of biological activities, including anti-inflammatory, anticancer, and analgesic properties.[1][2] This technical guide delves into the seminal discovery of pyrazole compounds, providing a detailed account of their historical synthesis, the emergence of the first pyrazole-based drugs, and the foundational experimental protocols that paved the way for a century of pharmaceutical innovation.

The Genesis of Pyrazole: Knorr's Synthesis of 1883

The history of pyrazole chemistry begins in 1883 with the German chemist Ludwig Knorr.[1][3] In an attempt to synthesize a quinoline derivative, Knorr ingeniously reacted phenylhydrazine with ethyl acetoacetate, leading to the first-ever synthesis of a substituted pyrazole, specifically 1-phenyl-3-methyl-5-pyrazolone.[3][4] This reaction, now famously known as the Knorr Pyrazole Synthesis, was a landmark achievement that opened the door to an entirely new class of heterocyclic compounds.[1] Knorr's discovery was not merely a synthetic curiosity; it laid the direct groundwork for the development of the first commercially successful synthetic drug, Antipyrine.[4]

Foundational Synthesis: Key Compounds and Properties

The initial discoveries by Knorr and subsequent research in the late 19th and early 20th centuries introduced foundational pyrazole compounds that would shape the future of pharmacology. While detailed quantitative efficacy data from this era is scarce due to the lack of standardized clinical trial methodologies, historical medical literature provides insight into the dosages and observed effects of these pioneering drugs.[5]

| Compound Name | Structure | Year of Synthesis | Key Properties / Applications (Historically Reported) | Typical Historical Dosage |

| 1-Phenyl-3-methyl-5-pyrazolone | C₁₀H₁₀N₂O | 1883 | The first synthesized pyrazole derivative; a precursor to Antipyrine.[3][4] | Not used therapeutically |

| Antipyrine (Phenazone) | C₁₁H₁₂N₂O | 1883 | One of the first synthetic drugs; widely used as a potent analgesic and antipyretic.[1][6] | For headache relief, a single dose of fifteen grains (approximately 1 gram) was noted to be effective.[6] |

| Aminopyrine (Pyramidon) | C₁₃H₁₇N₃O | 1896 | An analgesic and antipyretic with more potent and longer-lasting effects than Antipyrine. | Not specified in historical texts. |

Experimental Protocols: The Original Knorr Pyrazole Synthesis

The following protocol is a detailed reconstruction of Ludwig Knorr's original 1883 experiment for the synthesis of 1-phenyl-3-methyl-5-pyrazolone, as described in "Einwirkung von Acetessigester auf Phenylhydrazin".[3]

Materials and Equipment

-

Reactants:

-

Phenylhydrazine (100 g)

-

Ethyl acetoacetate (125 g)

-

-

Apparatus:

-

Reaction vessel suitable for heating

-

Water bath

-

Apparatus for separating immiscible liquids (e.g., separating funnel)

-

Crystallization dish

-

Melting point apparatus

-

Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

-

Reaction Mixture Preparation: In a suitable reaction vessel, 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate.[3]

-

Initial Condensation: The mixture was allowed to stand at ambient temperature. An initial condensation reaction occurred, resulting in the formation of an oily condensation product and a layer of water.[3]

-

Separation of Water: The water formed during the initial condensation was carefully separated from the oily product.[3]

-

Cyclization: The separated oily condensation product was then heated on a water bath for an extended period. This heating step induced cyclization through the elimination of ethanol, leading to the formation of the crude pyrazolone product.[3]

-

Isolation and Purification: The reaction mixture was cooled, and upon standing, the product solidified. The solid 1-phenyl-3-methyl-5-pyrazolone was then collected.[3] While not explicitly stated in the original publication, modern procedures would involve recrystallization from a suitable solvent, such as ethanol, to obtain a purified product with a melting point of 127 °C.[4]

Note: The yield of the reaction was not explicitly reported in Knorr's original 1883 publication.[3]

Visualizing the Foundations of Pyrazole Chemistry

The following diagrams illustrate the key processes involved in the discovery and early application of pyrazole compounds, reflecting the scientific understanding of the era.

The Emergence of Pyrazole-Based Therapeutics

The synthesis of 1-phenyl-3-methyl-5-pyrazolone was quickly followed by its methylation to produce 1,5-dimethyl-2-phenyl-3H-pyrazol-3-one, a compound that Knorr named Antipyrine.[1] This derivative displayed remarkable analgesic (pain-relieving) and antipyretic (fever-reducing) properties.[1] Antipyrine was patented in 1883 and subsequently became the most widely used drug in the world until the advent of Aspirin.[4] Its success demonstrated the immense potential of synthetic chemistry to create novel therapeutic agents, shifting the paradigm of medicine from reliance on natural products to rationally designed molecules.

The understanding of the mechanism of action for these early drugs was, by modern standards, rudimentary. It was observed that compounds like Antipyrine effectively reduced fever and alleviated pain, but the concept of enzyme inhibition, specifically targeting cyclooxygenase (COX) enzymes to reduce prostaglandin synthesis, would not be elucidated until many decades later.[7] The early drug discovery process was therefore primarily driven by synthesis, followed by clinical observation of physiological effects, a logical flow from chemical creation to therapeutic application.

Conclusion

The discovery of pyrazole by Ludwig Knorr in 1883 was a watershed moment in the history of both heterocyclic chemistry and pharmaceutical science. The Knorr Pyrazole Synthesis provided a robust and versatile method for creating a scaffold that would prove to be of enduring value. The rapid development of Antipyrine from this initial discovery not only provided a highly effective new medicine but also validated the burgeoning field of synthetic medicinal chemistry. The foundational work detailed in this guide established the pyrazole core as a critical pharmacophore, setting the stage for the development of countless pyrazole-containing drugs that continue to impact human health today.

References

- 1. name-reaction.com [name-reaction.com]

- 2. Antipyrine and benzocaine (otic route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 3. benchchem.com [benchchem.com]

- 4. books.rsc.org [books.rsc.org]

- 5. The History of Clinical Trials - McGill University [mcgill.ca]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Antipyrine and benzocaine (Otic route) [sales-demo.adam.com]

Unlocking the Therapeutic Potential of 5-(3-chlorophenyl)-1H-pyrazole: A Technical Guide to Core Targets

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the promising therapeutic applications of the 5-(3-chlorophenyl)-1H-pyrazole scaffold. While research on the parent compound is emerging, a significant body of evidence from its derivatives highlights its potential in modulating key biological pathways implicated in a range of diseases. This document provides an in-depth analysis of the core therapeutic targets, supported by quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows.

Core Therapeutic Areas and Molecular Targets

Derivatives of this compound have demonstrated significant bioactivity in three primary therapeutic areas: inflammation, oncology, and neurodegenerative diseases. The core mechanism often involves the modulation of key signaling pathways and enzymes that are dysregulated in these conditions.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with many acting as inhibitors of key inflammatory mediators.[1] The this compound scaffold serves as a valuable backbone for the development of novel anti-inflammatory agents.

Key Molecular Targets:

-

Cyclooxygenase (COX) Enzymes: Several pyrazole-containing compounds are known to inhibit COX enzymes, which are central to the synthesis of prostaglandins, key mediators of inflammation and pain.[2][3]

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[4][5] Derivatives of pyrazole have been shown to inhibit the activation of NF-κB.[6]

.

Quantitative Data for Anti-inflammatory Activity of this compound Derivatives

| Compound/Derivative | Assay | Target/Model | Activity | Reference |

| Substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives | Carrageenan-induced rat paw edema | Prostaglandin inhibition | Significant anti-inflammatory activity at 2.5 and 5 mg/kg, comparable to celecoxib | [7] |

| N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline | Carrageenan-induced paw edema | Inflammation | Optimal anti-inflammatory activity comparable to diclofenac sodium and celecoxib | [1] |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Carrageenan-induced paw edema | Inflammation | Better anti-inflammatory activity than diclofenac sodium | [8] |

Anticancer Activity

The pyrazole scaffold is a prominent feature in many anticancer agents.[1][9] Derivatives of this compound have shown potent cytotoxic effects against various cancer cell lines through the modulation of apoptosis and cell cycle regulation.

Key Molecular Targets:

-

B-cell lymphoma 2 (Bcl-2) Family Proteins: Bcl-2 is a key anti-apoptotic protein, and its inhibition can trigger programmed cell death in cancer cells.[10][11] Pyrazole derivatives have been identified as inhibitors of Bcl-2.[12]

-

Caspase Activation: Caspases are a family of proteases that execute the apoptotic program. Inhibition of Bcl-2 can lead to the activation of initiator and executioner caspases, such as Caspase-3 and Caspase-9.

-

p53 Tumor Suppressor: The p53 protein plays a crucial role in cell cycle arrest and apoptosis in response to cellular stress. Some pyrazole derivatives have been shown to activate p53.[10]

Quantitative Data for Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cell Line | IC50/GI50 | Reference |

| 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 (Breast Cancer) | 0.97 µM | [1] |

| 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | WM266.5 (Melanoma) | 0.72 µM | [1] |

| 3-(4-chlorophenyl)-5-(3,4,5-trimethoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HepG-2 (Liver Cancer) | 16.02 µM | [13] |

| 1,3,5-trisubstituted-1H-pyrazole derivatives (general) | MCF-7 (Breast Cancer) | 3.9–35.5 µM | [10] |

Neurodegenerative Disease Targets

Emerging research suggests that pyrazole derivatives may have therapeutic potential in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Their mechanisms of action in this context are often linked to the modulation of neurotransmitter levels and neuroinflammation.

Key Molecular Targets:

-

Acetylcholinesterase (AChE): AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.[14]

-

Monoamine Oxidase B (MAO-B): MAO-B is an enzyme involved in the metabolism of dopamine. Its inhibition can increase dopamine levels, which is beneficial in Parkinson's disease.

-

Neuroinflammation: Chronic inflammation in the brain is a hallmark of many neurodegenerative diseases. As discussed previously, the anti-inflammatory properties of pyrazole derivatives, particularly the inhibition of NF-κB, are relevant to this therapeutic area.

Quantitative Data for Neuroprotective Activity of this compound Derivatives

| Compound/Derivative | Target | IC50/pIC50 | Reference |

| N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) benzenamine | Acetylcholinesterase (AChE) | pIC50 = 4.2 | |

| Pyrazoline derivatives (general) | Acetylcholinesterase (AChE) | IC50 = 1.30-2.78 µM | [14] |

Signaling Pathways and Workflow Diagrams

To visualize the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

Synthesis of this compound

The synthesis of the pyrazole ring is commonly achieved through the condensation of a chalcone (an α,β-unsaturated ketone) with hydrazine.[1][9][15]

NF-κB Signaling Pathway Inhibition

Pyrazole derivatives can inhibit the canonical NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory genes.[6]

Bcl-2 Mediated Apoptosis Induction

Inhibition of the anti-apoptotic protein Bcl-2 by pyrazole derivatives can lead to the activation of the intrinsic apoptotic pathway.[10][11]

Experimental Workflow for In Vivo Anti-inflammatory Assay

A typical workflow for evaluating the anti-inflammatory activity of a compound using the carrageenan-induced paw edema model in rats.[2][16]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the therapeutic potential of this compound and its derivatives.

Synthesis of this compound Derivatives

This protocol describes a general two-step synthesis.

Step 1: Synthesis of 1-(3-chlorophenyl)-3-aryl-2-propen-1-one (Chalcone) [13][17]

-

Dissolve 3-chloroacetophenone (1 equivalent) and an appropriate aromatic aldehyde (1 equivalent) in ethanol.

-

Add an aqueous solution of sodium hydroxide (e.g., 10-20%) dropwise to the mixture with constant stirring at room temperature.

-

Continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

The precipitated solid (chalcone) is filtered, washed with water until neutral, and dried.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Step 2: Synthesis of 5-(3-chlorophenyl)-3-aryl-1H-pyrazole [9][15]

-

Reflux a mixture of the synthesized chalcone (1 equivalent) and hydrazine hydrate (1.2 equivalents) in glacial acetic acid for 4-6 hours.

-

Monitor the reaction completion by TLC.

-

After cooling, pour the reaction mixture into ice-cold water.

-

The solid pyrazole derivative that separates out is filtered, washed with water, and dried.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

In Vitro Cytotoxicity (MTT Assay)[13][19][20]

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)[2][4][17]

-

Use adult Wistar rats or Swiss albino mice, fasted overnight with free access to water.

-

Divide the animals into groups: control (vehicle), standard (e.g., indomethacin or diclofenac sodium), and test compound groups.

-

Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

-

Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.

-

After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculate the percentage of edema inhibition for each group compared to the control group.

Western Blot for NF-κB Pathway Proteins[21][22][23]

-

Culture cells (e.g., macrophages or cancer cells) and treat with the test compound for a specific duration, followed by stimulation with an NF-κB activator (e.g., LPS or TNF-α).

-

Lyse the cells to extract total protein or perform nuclear and cytoplasmic fractionation.

-

Determine the protein concentration using a suitable method (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of NF-κB p65 and IκBα overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Normalize the protein expression levels to a loading control (e.g., β-actin or GAPDH).

Bcl-2 Inhibition Assay (ELISA)[6][10][24][25]

-

Use a commercially available human Bcl-2 ELISA kit.

-

Prepare cell lysates from cancer cells treated with the test compound and a vehicle control.

-

Add standards and diluted cell lysates to the wells of the Bcl-2 antibody-coated microplate.

-

Incubate for the recommended time (e.g., 2 hours at room temperature).

-

Wash the wells and add the biotin-conjugated anti-Bcl-2 antibody.

-

Incubate and wash, then add streptavidin-HRP conjugate.

-

Incubate and wash, then add the TMB substrate solution and incubate in the dark.

-

Stop the reaction with the provided stop solution.

-

Measure the absorbance at 450 nm and calculate the concentration of Bcl-2 in the samples based on the standard curve.

Acetylcholinesterase (AChE) Inhibition Assay[11][12][15][26][27]

-

This assay is based on the Ellman method.

-

Prepare a reaction mixture containing acetylthiocholine iodide (ATCI) as the substrate and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a phosphate buffer (pH 8.0).

-

In a 96-well plate, add the buffer, DTNB solution, test compound at various concentrations, and the AChE enzyme solution.

-

Incubate for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the ATCI substrate.

-

Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound.

-

Calculate the IC50 value from the dose-response curve.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutics. The extensive research on its derivatives has identified key molecular targets in inflammation, cancer, and neurodegenerative diseases. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this chemical class. Future studies should focus on elucidating the structure-activity relationships and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds derived from this scaffold to translate the preclinical findings into clinical applications.

References

- 1. ijirt.org [ijirt.org]

- 2. inotiv.com [inotiv.com]

- 3. mdpi.com [mdpi.com]

- 4. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. texaschildrens.org [texaschildrens.org]

- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 9. researchgate.net [researchgate.net]

- 10. raybiotech.com [raybiotech.com]

- 11. protocols.io [protocols.io]

- 12. benchchem.com [benchchem.com]

- 13. jmpas.com [jmpas.com]

- 14. bio-protocol.org [bio-protocol.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of novel substituted 1,3-diaryl propenone derivatives and their antimalarial activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Scaffold: A Technical Examination of 5-(3-chlorophenyl)-1H-pyrazole Derivatives and Their Biological Significance

For Immediate Release

A Deep Dive into the Synthesis, Biological Activity, and Therapeutic Potential of a Promising Heterocyclic Core

This whitepaper provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the burgeoning class of heterocyclic compounds: 5-(3-chlorophenyl)-1H-pyrazole derivatives. This class of molecules has demonstrated significant potential across a spectrum of therapeutic areas, including oncology, inflammation, and infectious diseases. This document outlines the key synthetic strategies, summarizes the quantitative biological data, provides detailed experimental protocols for key assays, and visualizes the underlying scientific principles through signaling pathway and workflow diagrams.

Core Synthesis and Derivatization

The this compound scaffold is a versatile starting point for the synthesis of a diverse library of bioactive molecules. The primary synthetic route involves the cyclocondensation of a β-diketone with a hydrazine derivative. A common and adaptable method is the Knorr pyrazole synthesis and subsequent modifications, which allow for the introduction of various substituents on the pyrazole ring and the pendant phenyl group.

A frequently employed strategy involves the initial synthesis of a pyrazole-5-carboxylic acid or ester, which serves as a key intermediate. This intermediate can then be readily converted to a wide array of carboxamide derivatives through standard amide coupling reactions. This late-stage diversification allows for the exploration of structure-activity relationships (SAR) by introducing a variety of amine functionalities.

Biological Significance and Therapeutic Applications

Derivatives of the this compound core have exhibited a remarkable range of biological activities. The following sections detail the quantitative data associated with their anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Several derivatives have shown potent cytotoxic effects against a range of human cancer cell lines. The mechanism of action is often attributed to the inhibition of key signaling proteins, such as kinases, or the induction of apoptosis through the generation of reactive oxygen species (ROS).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1-(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxyethanone | Leukemia | ~78.76% inhibition at 10 µM | [1] |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | MDA-MB-468 (Triple Negative Breast Cancer) | 14.97 (24h), 6.45 (48h) | [2] |

| Pyrazole derivative with 4-bromophenyl group | MCF-7 (Breast Cancer) | 5.8 | [3] |

| Pyrazole derivative with 4-bromophenyl group | A549 (Lung Cancer) | 8.0 | [3] |

| Pyrazole derivative with 4-bromophenyl group | HeLa (Cervical Cancer) | 9.8 | [3] |

Anti-inflammatory Activity

The anti-inflammatory properties of these derivatives are often linked to the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

| Compound/Derivative | Assay | % Inhibition of Edema (at 4h) | Reference |

| 1,3-diaryl pyrazole derivative 6b | Carrageenan-induced paw edema | 85.78 ± 0.99 | [4] |

| Indomethacin (Standard) | Carrageenan-induced paw edema | 72.99 | [4] |

| Celebrex (Standard) | Carrageenan-induced paw edema | 83.76 | [4] |

Antimicrobial Activity

The this compound scaffold has also been investigated for its potential to combat bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric for determining the potency of these compounds.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole derivative 3 | Escherichia coli | 0.25 | [5] |

| Pyrazole derivative 4 | Streptococcus epidermidis | 0.25 | [5] |

| Ciprofloxacin (Standard) | Escherichia coli | 0.5 | [5] |

| Pyrazole derivative 2 | Aspergillus niger | 1 | [5] |

| Clotrimazole (Standard) | Aspergillus niger | 2 | [5] |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Escherichia coli 1924 strain | 1 | [6] |

| Moxifloxacin (Standard) | Escherichia coli 1924 strain | 2 | [6] |

Experimental Protocols

General Protocol for the Synthesis of this compound-5-carboxamide Derivatives

This protocol is a generalized procedure based on established methods for the synthesis of pyrazole carboxamides.[7]

Step 1: Synthesis of 1-(3-chlorophenyl)-3-substituted-1H-pyrazole-5-carboxylate

-

In a round-bottom flask, dissolve the appropriate β-ketoester (1.0 equivalent) in ethanol (approximately 0.2 M concentration).

-

Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

-

To the stirred solution, add (3-chlorophenyl)hydrazine (1.0 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 80 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Upon completion, allow the mixture to cool to room temperature and reduce the solvent volume under reduced pressure.

-

The crude product, which may precipitate, is collected by filtration and can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Saponification to Pyrazole-5-carboxylic Acid

-

Dissolve the pyrazole-5-carboxylate ester (1.0 equivalent) from the previous step in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio).

-

Add sodium hydroxide or lithium hydroxide (1.5 - 3.0 equivalents) to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C).

-

Monitor the reaction by TLC until the starting ester is consumed (typically 4-12 hours).

-

After cooling to room temperature, carefully acidify the reaction mixture with 1M HCl until the pH is approximately 2-3, leading to the precipitation of the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 3: Amide Coupling to form Pyrazole-5-carboxamide

-

In a flame-dried, nitrogen-purged round-bottom flask, suspend the pyrazole-5-carboxylic acid (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Add a catalytic drop of dimethylformamide (DMF) and cool the suspension to 0 °C in an ice bath.

-

Slowly add oxalyl chloride or thionyl chloride (1.5 equivalents) dropwise.

-

Allow the mixture to warm to room temperature and stir for 1-3 hours until the formation of the acid chloride is complete (indicated by a clear solution).

-

Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole-5-carbonyl chloride, which is used immediately in the next step.

-

Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.

-

In a separate flask, dissolve the desired amine (1.2 equivalents) and a non-nucleophilic base such as triethylamine (2.5 equivalents) in anhydrous DCM.

-

Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

-

Upon completion, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[2]

-

Cell Seeding: Seed human cancer cells (e.g., MDA-MB-468) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in a suitable culture medium and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Make serial dilutions of the test compound in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Replace the medium in the wells with the medium containing the different concentrations of the test compound and incubate for the desired period (e.g., 24 or 48 hours). Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).

-

MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) to each well and incubate for another 4 hours at 37 °C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Visualizations: Workflows and Pathways

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key processes.

Caption: Synthetic workflow for this compound carboxamides.

Caption: Potential mechanism of anticancer action via kinase inhibition.

Conclusion

The this compound scaffold represents a highly promising and "drug-like" core structure for the development of novel therapeutics. The synthetic accessibility and the wide range of potent biological activities make this class of compounds a fertile ground for further investigation. The data presented in this whitepaper underscores the potential of these derivatives in oncology, inflammation, and infectious diseases, and provides a solid foundation for researchers to build upon in their quest for new and effective medicines. Continued exploration of the structure-activity relationships and the elucidation of precise mechanisms of action will be crucial in translating the promise of these compounds into clinical reality.

References

- 1. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. srrjournals.com [srrjournals.com]

- 4. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

In Silico Modeling of 5-(3-chlorophenyl)-1H-pyrazole Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific derivative, 5-(3-chlorophenyl)-1H-pyrazole, presents a promising starting point for drug discovery efforts due to the electronic and steric properties conferred by the chlorophenyl substituent. In silico modeling techniques are indispensable for rapidly exploring the potential interactions of such a molecule with various biological targets, predicting its pharmacokinetic properties, and guiding the synthesis of more potent and selective analogs. This technical guide provides an in-depth overview of the computational approaches used to model the interactions of this compound, including detailed experimental protocols, a summary of relevant quantitative data from closely related analogs, and visualizations of key signaling pathways and experimental workflows.

Potential Biological Targets and Signaling Pathways

Based on studies of structurally similar chlorophenyl-pyrazole derivatives, several key protein targets have been identified as relevant for in silico investigation. These include Epidermal Growth Factor Receptor (EGFR), the anti-apoptotic protein Bcl-2, and Carbonic Anhydrases (CAs).

Epidermal Growth Factor Receptor (EGFR) Signaling

EGFR is a transmembrane tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[1][2] Its aberrant activation is a hallmark of many cancers.[3] Upon ligand binding, EGFR dimerizes and autophosphorylates, triggering multiple downstream signaling cascades, primarily the RAS-RAF-MAPK and PI3K-AKT pathways, which are central to cancer cell growth and survival.[1][2][4]

Bcl-2-Mediated Apoptosis Pathway

Bcl-2 is a key regulator of the intrinsic apoptotic pathway.[5] It functions by sequestering pro-apoptotic proteins like Bax and Bak, thereby preventing mitochondrial outer membrane permeabilization and the subsequent release of cytochrome c, which is a critical step in caspase activation and programmed cell death.[5][6] Overexpression of Bcl-2 is a common mechanism by which cancer cells evade apoptosis.[7]

References

- 1. ClinPGx [clinpgx.org]

- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjpbcs.com [rjpbcs.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

A Technical Guide to the Preliminary Bioactivity Screening of 5-(3-chlorophenyl)-1H-pyrazole

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities.[1][2][3] Its derivatives have been successfully developed into drugs for various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer agents.[1][4][5] The specific compound, 5-(3-chlorophenyl)-1H-pyrazole, incorporates a chlorophenyl group, a substitution known to modulate the biological activity of heterocyclic scaffolds. This guide outlines a comprehensive preliminary screening strategy to elucidate the potential bioactivities of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties. The methodologies and expected data are based on established protocols and findings for structurally related pyrazole derivatives.

Section 1: Antimicrobial Activity Screening

The initial screening for antimicrobial properties is crucial to determine the compound's potential as an antibacterial or antifungal agent. Pyrazole derivatives have historically shown significant antimicrobial effects.[6][7]

Experimental Protocols

1. Agar Disc Diffusion Method (for initial qualitative screening):

-

Microbial Strains: A panel of clinically relevant Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger) should be used.

-

Culture Preparation: Bacterial and fungal strains are cultured in appropriate broth (e.g., Nutrient Broth, Sabouraud Dextrose Broth) to achieve a turbidity equivalent to the 0.5 McFarland standard.

-

Plate Inoculation: A sterile cotton swab is dipped into the microbial suspension and swabbed uniformly across the surface of an agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Disc Application: Sterile paper discs (6 mm diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The discs are then placed on the inoculated agar surface.

-

Controls: A disc with the pure solvent serves as a negative control, while discs with standard antibiotics (e.g., Ciprofloxacin for bacteria, Griseofulvin for fungi) serve as positive controls.[8]

-

Incubation: Plates are incubated at 37°C for 24 hours (for bacteria) or at 28-30°C for 48-72 hours (for fungi).

-

Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.

2. Broth Microdilution Method (for quantitative MIC determination):

-

Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium.

-

Inoculation: Each well is inoculated with the microbial suspension prepared as described above, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Wells containing only the medium (sterility control), medium with inoculum (growth control), and medium with a standard antibiotic are included.

-

Incubation: The plates are incubated under the same conditions as the disc diffusion method.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Illustrative Data for Related Pyrazole Derivatives

The following table summarizes antimicrobial activity data for various pyrazole derivatives to provide a reference for expected outcomes.

| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| 3-(4-chlorophenyl)-5-((1-phenyl-3-aryl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-ones | S. aureus, E. coli | Not Specified | 25.1 | [3] |

| 4-((4-Chlorophenyl)-diazenyl)-3, 5-dimethyl-1H-pyrazole | E. coli, S. aureus | "Remarkable" | Not Specified | [9] |

| Pyrazole-dimedone derivatives with chlorophenyl substitution | S. aureus | Not Specified | 16 | [10] |

| Hydrazone derivative 21a (4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide) | Various Bacteria | Not Specified | 62.5 - 125 | [11] |

| Hydrazone derivative 21a (4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide) | Various Fungi | Not Specified | 2.9 - 7.8 | [11] |

Visualization: Antimicrobial Screening Workflow

Caption: Workflow for preliminary antimicrobial bioactivity screening.

Section 2: Anti-inflammatory Activity Screening

Many pyrazole-containing compounds, including the commercial drug Celecoxib, function as potent anti-inflammatory agents, often by inhibiting cyclooxygenase (COX) enzymes.[12]

Experimental Protocols

1. In-Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay:

-

Objective: To determine the compound's ability to selectively inhibit COX-1 and COX-2 enzymes, which are key to the inflammatory pathway.

-

Method: Commercially available colorimetric or fluorometric COX inhibitor screening assay kits can be used.

-

Procedure:

-

The test compound is pre-incubated with purified ovine COX-1 or human recombinant COX-2 enzyme in a 96-well plate.

-

Arachidonic acid is added as a substrate to initiate the reaction.

-

The production of Prostaglandin G2 (PGG2), and subsequently Prostaglandin H2 (PGH2), is measured. The peroxidase activity of COX converts a probe in the kit to a colored or fluorescent product.

-

The absorbance or fluorescence is read using a plate reader.

-

-

Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor. The IC50 value (the concentration required to inhibit 50% of the enzyme's activity) is determined for both COX-1 and COX-2 to assess potency and selectivity.

2. In-Vivo Carrageenan-Induced Paw Edema Assay (in rats):

-

Objective: To evaluate the acute anti-inflammatory activity of the compound in a live animal model.

-

Procedure:

-

Wistar rats are divided into groups: a control group, a standard drug group (e.g., Indomethacin or Celecoxib), and test groups receiving different doses of the compound.[13]

-

The initial paw volume of each rat is measured using a plethysmometer.

-

The test compound or standard drug is administered orally or intraperitoneally.

-

After a set time (e.g., 60 minutes), inflammation is induced by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

The paw volume is measured again at several time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[13]

-

-

Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Illustrative Data for Related Pyrazole Derivatives

| Compound | Assay Type | Result (% Inhibition or IC50) | Standard Drug | Reference |

| 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives | Prostaglandin Inhibition | Significant activity at 2.5 and 5 mg/kg | Celecoxib | [14][15] |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 Inhibition (in-vitro) | IC50 = 0.02 µM | - | [12] |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-1 Inhibition (in-vitro) | IC50 = 4.5 µM | - | [12] |

| N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-aniline derivative (8d) | Paw Edema (in-vivo) | Optimal activity, comparable to standard | Celecoxib | [5] |

| Pyrazole derivative 6b | Paw Edema (in-vivo) | 85.23% inhibition | Indomethacin | [13] |

Visualization: COX Inhibition Signaling Pathway

Caption: Arachidonic acid metabolism and the role of COX inhibitors.

Section 3: Anticancer Activity Screening

The structural versatility of the pyrazole scaffold has made it a promising framework for the development of novel anticancer agents.[4][16] Derivatives have been shown to induce apoptosis and inhibit cancer cell proliferation.[17][18]

Experimental Protocols

1. MTT Cytotoxicity Assay:

-

Objective: To assess the compound's ability to inhibit the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

-

Cell Lines: A panel of human cancer cell lines should be used, for example:

-

MCF-7 (Breast cancer)

-

A549 (Lung cancer)

-

PC-3 (Prostate cancer)

-

HeLa (Cervical cancer)

-

-

Procedure:

-

Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound and incubated for 48-72 hours.

-

After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plate is incubated for another 2-4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

-

Analysis: The absorbance is measured at ~570 nm. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined for each cell line.

2. Apoptosis Pathway Analysis (e.g., Bcl-2 expression):

-

Objective: For compounds showing significant cytotoxicity, this assay helps to elucidate the mechanism of action, specifically if it involves the induction of apoptosis.

-

Method: Western Blotting or qPCR can be used to measure the expression levels of key apoptosis-regulating proteins.

-

Procedure (Western Blotting):

-

Cancer cells are treated with the compound at its IC50 concentration for a specified time (e.g., 24 hours).

-

Cells are lysed, and total protein is extracted and quantified.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for anti-apoptotic proteins (e.g., Bcl-2) and pro-apoptotic proteins (e.g., Bax, Caspase-3).

-

After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

-

-

Analysis: A decrease in the expression of Bcl-2 and/or an increase in the expression of Bax and cleaved Caspase-3 would suggest the compound induces apoptosis via the intrinsic pathway.

Illustrative Data for Related Pyrazole Derivatives

| Compound | Cell Line | Assay Type | Result (IC50) | Reference |

| 1,3,5-trisubstituted-1H-pyrazole with chlorophenyl group (Compound 6c) | MCF-7 | Cytotoxicity | 3.9 µM | [17][18] |

| 1,3,5-trisubstituted-1H-pyrazole with chlorophenyl group (Compound 10b) | MCF-7 | Cytotoxicity | 5.8 µM | [17][18] |

| Pyrazoline derivative with 4-chlorophenyl group | HepG-2 | Cytotoxicity | 16.02 µM | [16] |

| 1-(3-(4-chlorophenyl)...)-pyrazol-1-yl)ethanone | MCF-7 | Cytotoxicity | 0.97 µM | [19] |

Visualization: Simplified Apoptosis Signaling Pathway

Caption: Potential role of the test compound in the Bcl-2 mediated apoptosis pathway.

Conclusion

This technical guide provides a structured framework for the preliminary bioactivity screening of this compound. By systematically evaluating its antimicrobial, anti-inflammatory, and anticancer potential through a combination of in-vitro and in-vivo assays, researchers can efficiently identify promising therapeutic properties. The data from related chlorophenyl pyrazole derivatives suggest that this compound class holds significant potential, particularly in the realms of anti-inflammatory and anticancer applications. Further investigation into specific mechanisms of action and structure-activity relationships will be essential following this initial screening phase to advance any promising candidates in the drug development pipeline.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. mdpi.com [mdpi.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orientjchem.org [orientjchem.org]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. jpsbr.org [jpsbr.org]

- 9. jocpr.com [jocpr.com]

- 10. meddocsonline.org [meddocsonline.org]

- 11. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ptfarm.pl [ptfarm.pl]

- 15. researchgate.net [researchgate.net]

- 16. srrjournals.com [srrjournals.com]

- 17. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 3-(3-Chlorophenyl)-1H-pyrazol-5-amine (CAS 208519-09-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Chlorophenyl)-1H-pyrazol-5-amine, bearing the CAS number 208519-09-9, is a synthetic heterocyclic compound belonging to the pyrazole class. The pyrazole scaffold is a prominent feature in numerous biologically active molecules and approved pharmaceuticals, recognized for its versatile role in medicinal chemistry.[1] This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological activities of 3-(3-Chlorophenyl)-1H-pyrazol-5-amine, with a focus on its potential as a kinase inhibitor. This document is intended to serve as a resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

The fundamental chemical and physical properties of 3-(3-Chlorophenyl)-1H-pyrazol-5-amine are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 208519-09-9 | |

| Molecular Formula | C₉H₈ClN₃ | [2] |

| Molecular Weight | 193.63 g/mol | [2] |

| Appearance | Solid | [2] |

| InChI | 1S/C9H8ClN3/c10-7-3-1-2-6(4-7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13) | [2] |

| SMILES | Nc1cc(n[nH]1)-c2cccc(Cl)c2 | [2] |

Synthesis

The synthesis of 3-(3-Chlorophenyl)-1H-pyrazol-5-amine can be achieved through a well-established route for pyrazole formation: the condensation of a β-ketonitrile with hydrazine.[3] The proposed synthetic pathway involves two main steps: the synthesis of the precursor 3-(3-chlorophenyl)-3-oxopropanenitrile, followed by its cyclization with hydrazine.

Experimental Protocol: Synthesis of 3-(3-chlorophenyl)-3-oxopropanenitrile (Precursor)

This protocol is adapted from a general procedure for the synthesis of 3-oxo-3-arylpropanenitriles.[4]

Materials:

-

3-Chloroacetophenone

-

Ethyl cyanoacetate

-

Sodium ethoxide

-

Ethanol (absolute)

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add ethyl cyanoacetate (1.0 equivalent) dropwise with stirring.

-

After the addition is complete, add 3-chloroacetophenone (1.0 equivalent) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

-

Acidify the mixture with concentrated hydrochloric acid until a precipitate forms.

-

Filter the crude product, wash with cold water, and then with a small amount of cold diethyl ether.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to afford pure 3-(3-chlorophenyl)-3-oxopropanenitrile.

-

Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Experimental Protocol: Synthesis of 3-(3-Chlorophenyl)-1H-pyrazol-5-amine

This protocol describes the cyclization of the β-ketonitrile precursor with hydrazine hydrate.[3]

Materials:

-

3-(3-chlorophenyl)-3-oxopropanenitrile

-

Hydrazine hydrate (80% or higher)

-

Ethanol or Acetic Acid

-

Water

Procedure:

-

In a round-bottom flask, dissolve 3-(3-chlorophenyl)-3-oxopropanenitrile (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

To this solution, add hydrazine hydrate (1.1 to 1.5 equivalents) dropwise at room temperature with stirring.

-

After the addition, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature. If a precipitate forms, filter the solid. If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.

-

Collect the solid product by filtration and wash it thoroughly with cold water.

-

Dry the crude product under vacuum.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure 3-(3-Chlorophenyl)-1H-pyrazol-5-amine.

-

Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Biological Activity and Potential Mechanism of Action